(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester
Description
(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylic acid ethyl ester is a chiral pyrrolidine derivative with a benzyl group at the 1-position, a trifluoromethyl (CF₃) group at the 5-position, and an ethyl ester moiety at the 3-position. Pyrrolidine scaffolds are widely studied due to their conformational rigidity and ability to mimic peptide bonds, making them valuable in drug design. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethyl ester may act as a prodrug moiety to improve bioavailability .
Properties
Molecular Formula |
C15H18F3NO2 |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
ethyl 1-benzyl-5-(trifluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H18F3NO2/c1-2-21-14(20)12-8-13(15(16,17)18)19(10-12)9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 |
InChI Key |
VRHSRTQHWKDODS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(N(C1)CC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric synthesis using a chiral auxiliary or chiral catalyst to introduce the required stereochemistry. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from -20°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with three analogs from the literature and commercial catalogs (Table 1).
Analysis of Differences
Substituent Complexity and Bioactivity The target compound’s benzyl and CF₃ groups distinguish it from simpler analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid, which lacks aromaticity and fluorination . The ethyl ester in the target compound contrasts with the carboxylic acid in and , implying differences in solubility and prodrug activation pathways.
Stereochemical Considerations
- The (3R,5S) configuration is enantiomerically distinct from the racemic (±)-trans analog in , which could lead to divergent binding affinities in chiral environments (e.g., enzymes or receptors).
Functional Group Impact
- Urea and benzodioxol groups in confer hydrogen-bonding capacity, absent in the target compound. This may limit the target’s utility in contexts requiring strong polar interactions.
Biological Activity
(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylic acid ethyl ester, commonly referred to by its CAS number 2381389-11-1, is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C15H18F3NO2
- Molecular Weight : 301.30 g/mol
- CAS Number : 2381389-11-1
- Purity : Typically >98% .
The biological activity of (3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylic acid ethyl ester is largely attributed to its structural characteristics that allow it to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's efficacy in vivo.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to (3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylic acid ethyl ester. For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), was evaluated for its anticancer properties. BPU demonstrated significant cytotoxic effects across various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The compound exhibited an IC50 value of 4.64 ± 0.08 µM against Jurkat cells and showed effective cell cycle arrest in the sub-G1 phase .
Antiangiogenic Activity
BPU also exhibited promising antiangiogenic properties in chick chorioallantoic membrane (CAM) assays, indicating its ability to inhibit blood vessel formation in tumor tissues. This suggests that compounds like (3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylic acid ethyl ester may play a role in targeting tumor vasculature .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
